8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride
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Overview
Description
8-Oxa-5-azaspiro[35]nonane-7-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H13NO3·HCl It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride typically involves the following steps:
Formation of the spirocyclic structure: This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of the carboxylic acid group: This step often involves the oxidation of an alcohol or aldehyde group to form the carboxylic acid.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The spirocyclic structure can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions can vary widely depending on the specific reaction but often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can form ketones or aldehydes, while reduction can form alcohols or amines.
Scientific Research Applications
8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride depends on its specific application. In general, it can interact with various molecular targets, including enzymes, receptors, and nucleic acids. These interactions can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxa-8-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride
- 2-Oxa-7-azaspiro[3.5]nonane hemioxalate
Uniqueness
8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the presence of both an oxygen and nitrogen atom in the ring system. This gives it distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7(11)6-4-9-8(5-12-6)2-1-3-8;/h6,9H,1-5H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQPLGCHMAQTSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COC(CN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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